N-acetyl-3-chloropropanamide
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Overview
Description
N-acetyl-3-chloropropanamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of propionamide, where the acetyl group is attached to the nitrogen atom, and a chlorine atom is attached to the third carbon of the propionamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-3-chloropropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropionyl chloride with acetamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Another method involves the acetylation of 3-chloropropionamide using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base, resulting in the formation of N-acetylpropionamide and hydrochloric acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-acetyl-3-aminopropionamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild to moderate conditions.
Hydrolysis: Water and a base such as sodium hydroxide are used, and the reaction is usually carried out at elevated temperatures.
Reduction: Lithium aluminum hydride is a common reducing agent, and the reaction is typically conducted under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: N-acetylpropionamide and hydrochloric acid.
Reduction: N-acetyl-3-aminopropionamide.
Scientific Research Applications
N-acetyl-3-chloropropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-acetyl-3-chloropropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of protein function and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloropropionamide: Similar in structure but with a benzyl group instead of an acetyl group. It is known for its anticonvulsant activity.
3-chloropropionamide: Lacks the acetyl group and is used as an intermediate in organic synthesis.
N-acetyl-3-aminopropionamide: A reduction product of N-acetyl-3-chloropropanamide with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C5H8ClNO2 |
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Molecular Weight |
149.57 g/mol |
IUPAC Name |
N-acetyl-3-chloropropanamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)7-5(9)2-3-6/h2-3H2,1H3,(H,7,8,9) |
InChI Key |
HGZQHOYSKVAMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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